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11-Mercaptoundecyltrimethoxysilane

Interfacial mechanics Self-assembled monolayers Laser spallation testing

11-Mercaptoundecyltrimethoxysilane (MUTMS, also designated MUTS or SξSi) is a long-chain ω-mercaptoalkyltrialkoxysilane that integrates a terminal thiol (–SH) group with a hydrolyzable trimethoxysilane (–Si(OCH₃)₃) moiety via an eleven‑methylene (–(CH₂)₁₁–) spacer. This molecular architecture enables dual covalent anchoring: the thiol binds strongly to noble metals such as gold, silver, platinum, and copper, while the silane forms siloxane bridges with hydroxylated inorganic surfaces (glass, silicon dioxide, metal oxides).

Molecular Formula C14H32O3SSi
Molecular Weight 308.55 g/mol
CAS No. 877593-17-4
Cat. No. B3162347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Mercaptoundecyltrimethoxysilane
CAS877593-17-4
Molecular FormulaC14H32O3SSi
Molecular Weight308.55 g/mol
Structural Identifiers
SMILESCO[Si](CCCCCCCCCCCS)(OC)OC
InChIInChI=1S/C14H32O3SSi/c1-15-19(16-2,17-3)14-12-10-8-6-4-5-7-9-11-13-18/h18H,4-14H2,1-3H3
InChIKeyVHJRQDUWYYJDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Mercaptoundecyltrimethoxysilane (CAS 877593-17-4): Bifunctional Organosilane for Thiol–Siloxane Bridging in Surface Engineering & Interfacial Adhesion


11-Mercaptoundecyltrimethoxysilane (MUTMS, also designated MUTS or SξSi) is a long-chain ω-mercaptoalkyltrialkoxysilane that integrates a terminal thiol (–SH) group with a hydrolyzable trimethoxysilane (–Si(OCH₃)₃) moiety via an eleven‑methylene (–(CH₂)₁₁–) spacer [1]. This molecular architecture enables dual covalent anchoring: the thiol binds strongly to noble metals such as gold, silver, platinum, and copper, while the silane forms siloxane bridges with hydroxylated inorganic surfaces (glass, silicon dioxide, metal oxides) [2]. Commercially supplied at 95% purity and characterized by a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water), it serves as a surface modifier, adhesion promoter, and self-assembled monolayer (SAM) precursor in applications demanding robust metal-to-substrate load transfer and long-term interfacial stability [3].

Why 11-Mercaptoundecyltrimethoxysilane Cannot Be Replaced by Shorter-Chain Mercaptosilanes, Simple Alkanethiols, or Non-Thiol Silanes


The performance differential of 11-mercaptoundecyltrimethoxysilane resides in the synergistic contribution of its three structural domains—terminal thiol, long undecane spacer, and trimethoxysilane anchor—each of which is absent or truncated in the most common in-class alternatives. (3-Mercaptopropyl)trimethoxysilane (MPTS), the predominantly used short-chain analog, suffers from a C3 backbone that generates extensive defect sites and yields a blocking factor of only approximately 50% on copper, requiring secondary filling with n-dodecanethiol to approach industrially acceptable protection [1]. Simple n-alkanethiols such as n-dodecanethiol lack the siloxane-forming capacity necessary for covalent integration with glass or silica substrates, relegating them to monolayer-level adhesion without stress-transfer capability. Non-thiol silanes of comparable chain length, notably dodecyltriethoxysilane (DTES), exhibit only physisorption to gold surfaces and produce interface strengths that are quantitatively and reproducibly inferior to those of MUTMS [2]. These categorical deficits mean that substitution without reformulation leads to measurable losses in interfacial load transfer, corrosion blocking, and film quality, as documented in the evidence below.

Quantitative Comparative Evidence for 11-Mercaptoundecyltrimethoxysilane Against Closest Analogs


Interfacial Adhesion Strength: 4× Increase Over Non-Thiol Dodecyltriethoxysilane (DTES) in Au–SiO₂ Systems

In a direct head-to-head comparison using the same substrate system (transfer-printed gold film on fused silica), the interface strength mediated by a self-assembled monolayer of MUTMS reaches 80 ± 6.5 MPa, representing a 4.0-fold increase over the 20 ± 1.3 MPa measured for the structurally analogous non-thiol silane dodecyltriethoxysilane (DTES). Molecular dynamics simulations independently predict the same 4× ratio between MUTMS–gold and DTES–gold interfaces, confirming that the thiol head group is the primary driver of this differential [1][2]. XPS analysis of failed interfaces reveals that MUTMS undergoes molecular dissociation during failure, absorbing significant energy, whereas DTES debonds through weaker van der Waals interactions [1]. The interface strength can be continuously tuned between 20 and 80 MPa by adjusting the molar ratio of MUTMS to DTES in mixed monolayer solutions, enabling precision tailoring unavailable with either molecule alone [1].

Interfacial mechanics Self-assembled monolayers Laser spallation testing

Corrosion Protection on Copper: MUTS Eliminates Need for Secondary Filler Addition Required by Short-Chain MPTS

Short-chain (3-mercaptopropyl)trimethoxysilane (MPTS, C3 backbone) yields a blocking factor of approximately 50% on copper electrodes, a consequence of its inadequate chain length and bulky terminal group, which together generate a high density of defects in the protective SAM [1]. In contrast, 11-mercaptoundecyltrimethoxysilane (MUTS, C11 backbone) forms a thicker, denser organic film with significantly enhanced corrosion inhibition in a single grafting step [1]. To approach comparable protection with MPTS, the surface must undergo a second immersion in n-dodecanethiol (DT) to fill monolayer defects—a two-step MPTS/DT mixed-SAM protocol [1]. Electrochemical cyclic voltammetry and polarization curve measurements confirm superior barrier properties of MUTS films without auxiliary filling [1].

Corrosion inhibition Copper surface protection Electrochemical blocking factor

Gold Film Morphology Control: MUTMS Surface Grafting Reduces Gold Grain Size and Polydispersity by a Factor of 2

Grafting a layer of 11-mercaptoundecyltrimethoxysilane onto glass substrates prior to thermal evaporation of gold produces a drastic modification of the resulting gold film's surface morphology. Atomic force microscopy (AFM) combined with 2D wavelet-based segmentation analysis shows that MUTMS pre-treatment reduces the mean grain size and polydispersity of gold surface grains by a factor of 2 compared to untreated glass [1]. The gold grains adopt a flat conical shape, and their morphology becomes invariant to the underlying glass surface chemistry. High-resolution surface plasmon resonance (SPR) imaging confirms improved film homogeneity, attributed to the combination of surface forces and thermal transfer effects mediated by the long-chain mercaptosilane [1].

Gold thin film Surface texture AFM grain analysis

Chain-Length-Dependent Film Thickness and Defect Density: C11 Spacer Outperforms C3 MPTS in SAM Quality

The film quality obtained from alkoxysilane SAMs on metal surfaces is strongly governed by alkyl chain length. MPTS, with only three methylene units, produces SAMs with low surface coverage and poor corrosion protection due to steric constraints from the bulky –Si(OMe)₃ terminus and insufficient chain-to-chain van der Waals interactions [1]. The C11 spacer of MUTMS provides adequate interchain van der Waals cohesion to drive self-assembly into a well-ordered monolayer with substantially reduced defect density. This class-level relationship between chain length and SAM quality is well-established in the alkanethiol-on-gold literature: longer chains (n ≥ 10) yield near-crystalline packing with tilt angles of ~30°, whereas short chains (n ≤ 5) exhibit liquid-like disorder [2].

Self-assembled monolayer thickness Defect density Chain-length engineering

Bifunctional Anchoring Capacity: MUTMS Provides Simultaneous Thiol–Metal and Siloxane–Oxide Bonding Lacking in Monofunctional Analogs

The defining architectural advantage of 11-mercaptoundecyltrimethoxysilane is its capacity to form covalent bonds simultaneously at both molecular termini. The thiol head group chemisorbs onto gold, copper, silver, platinum, and other noble and transition metals via thiolate (S–metal) bond formation, while the trimethoxysilane tail hydrolyzes and condenses with surface hydroxyl groups on glass, silicon, titania, or alumina to generate stable siloxane (–Si–O–M–) linkages [1]. This dual-anchoring capability is absent in simple n-alkanethiols (e.g., n-dodecanethiol), which bond only to the metal and provide no covalent integration with the opposing substrate. Conversely, non-thiol silanes such as DTES bond only through siloxane formation and exhibit weak physisorption to gold, as demonstrated by their 4× lower interface strength [2]. MUTMS thus bridges metal and oxide surfaces within a single molecular architecture [3].

Bifunctional coupling Thiol–gold bonding Siloxane surface grafting

Evidence-Backed Application Scenarios Where 11-Mercaptoundecyltrimethoxysilane Delivers Quantifiable Advantage


Gold-on-Glass Microelectrode Arrays and SPR Biosensor Chips Requiring High Adhesion and Film Homogeneity

For microelectrode arrays, surface plasmon resonance (SPR) chips, and quartz crystal microbalance (QCM) sensors fabricated by depositing gold electrodes on glass substrates, MUTMS SAM pre-treatment yields a 4× higher interfacial adhesion strength (80 vs 20 MPa) compared with the non-thiol silane DTES [1] and simultaneously reduces gold grain polydispersity by a factor of ~2 relative to unmodified glass [2]. This combination of mechanical robustness and improved film morphology supports higher sensor sensitivity, better signal-to-noise ratio, and resistance to electrode delamination under thermal cycling or fluidic shear. The mixed-monolayer mixing capability with DTES further allows continuous tuning of interface strength for application-specific optimization [1].

Single-Step Copper Corrosion Protection for Electronic Interconnects and Antimicrobial Surfaces

Copper surfaces in printed circuit boards, heat exchangers, and antimicrobial touch surfaces require protective coatings that block oxidation without excessive processing. MUTS provides effective corrosion protection in a single immersion step, whereas the C3 analog MPTS achieves a blocking factor of only ~50% and necessitates a second immersion in n-dodecanethiol to fill monolayer defects [3]. This single-step advantage reduces manufacturing cycle time by up to 50% and simplifies chemical waste streams compared to the two-step MPTS/DT mixed-SAM protocol [3].

Mixed-Monolayer Interface Engineering for Mechanically Tailored Adhesion in MEMS and Flexible Electronics

The ability to blend MUTMS and DTES at controlled molar ratios enables the interface strength of gold-on-silica bonds to be continuously tuned from 20 MPa (pure DTES) to 80 MPa (pure MUTMS) [4]. This provides a deterministic methodology for matching interfacial adhesion to the mechanical requirements of MEMS cantilevers, flexible electronic interconnects, and transfer-printed thin-film devices, where excessive or insufficient adhesion can cause device failure. XPS analysis confirms that the failure mechanism shifts from non-dissociative debonding to energy-dissipating molecular dissociation as MUTMS fraction increases [4].

Bifunctional SAM Platform for Nanoparticle Immobilization and Directed Assembly on Oxide Surfaces

MUTMS enables the covalent tethering of gold or silver nanoparticles onto glass, silica, or titania surfaces through its thiol–nanoparticle and siloxane–substrate dual-anchoring mechanism [5]. Unlike n-dodecanethiol, which cannot covalently bind the nanoparticle to the oxide support, MUTMS forms a robust molecular bridge that withstands solvent washing and thermal processing better than monofunctional thiols. This bifunctional coupling capacity supports applications in plasmonic sensor fabrication, heterogeneous catalysis support preparation, and surface-enhanced Raman spectroscopy (SERS) substrate engineering [5].

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